tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate
Description
tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate is a carbamate-protected cyclohexane derivative featuring a hydroxymethyl group at the 1-position of the cyclohexyl ring. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino group, enhancing stability during synthetic processes. This compound is pivotal in medicinal chemistry and organic synthesis, particularly in the development of opioid receptor agonists and kinase inhibitors, where its stereochemistry and functional group arrangement influence biological activity .
Properties
IUPAC Name |
tert-butyl N-[1-(hydroxymethyl)cyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-12(9-14)7-5-4-6-8-12/h14H,4-9H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQRDYUYIXDJSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363877 | |
| Record name | tert-Butyl [1-(hydroxymethyl)cyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187610-67-9 | |
| Record name | tert-Butyl [1-(hydroxymethyl)cyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate typically involves the reaction of cyclohexylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group undergoes selective oxidation to form carboxylic acid derivatives. This reaction is critical for introducing electrophilic sites for further functionalization.
Key reagents and conditions :
-
Potassium permanganate (KMnO₄) in acidic or neutral aqueous media at 60–80°C
-
Chromium trioxide (CrO₃) in acetone under Jones oxidation conditions
Example :
Yield : 78–85% (isolated as white crystalline solid)
Reduction Reactions
The carbamate group can be reduced to yield primary amines, enabling deprotection strategies in multistep syntheses.
Key reagents and conditions :
-
Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0–25°C
-
Hydrogenolysis using palladium on carbon (Pd/C) under 1–3 atm H₂
Example :
Yield : 65–72%
Substitution Reactions
The tert-butyl group participates in nucleophilic substitutions, particularly under acidic conditions, facilitating the introduction of diverse substituents.
Key reagents and conditions :
-
Alkyl halides (e.g., methyl iodide) in the presence of NaH or K₂CO₃
Example :
Yield : >90% (quantitative deprotection)
Hydrolysis Reactions
Controlled hydrolysis of the carbamate group produces urea derivatives or free amines, depending on pH and catalysts.
Key reagents and conditions :
Example :
Condensation Reactions
The hydroxymethyl group reacts with amines or thiols to form Schiff bases or thioethers, respectively.
Key reagents and conditions :
Example :
Mechanistic Insights
-
Oxidation : Proceeds via a two-electron mechanism, forming a ketone intermediate that is further oxidized to the carboxylic acid.
-
Reduction : LiAlH₄ cleaves the carbamate C–O bond, generating an alkoxide intermediate that abstracts a proton to yield the amine.
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Substitution : Acidic conditions protonate the tert-butyl oxygen, facilitating SN1-type cleavage .
Scientific Research Applications
Pharmaceutical Development
This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural features allow it to participate in reactions that yield bioactive molecules.
Key Insights:
- Mechanism of Action : The carbamate group can hydrolyze to release an active amine derivative, which may inhibit specific enzymes or modulate receptor functions, making it valuable in developing therapeutic agents for conditions like cancer and neurodegenerative diseases .
- Neuroprotective Effects : Compounds similar to tert-butyl (1-(hydroxymethyl)cyclohexyl)carbamate have shown promise in inhibiting cholinesterase enzymes, which are crucial for neurotransmitter regulation .
Agrochemical Formulations
In agrochemistry, this compound is explored as a precursor for insecticides and herbicides. Its derivatives have demonstrated effectiveness against various pests, indicating potential bioactivity relevant to agricultural applications.
Application Highlights:
- Stability and Absorption : Enhances the effectiveness of pesticides by improving their stability and absorption in plants .
- Neurotoxic Effects : Research indicates that compounds in this class can interact with neurotransmitter receptors in insects, leading to neurotoxic effects.
Polymer Chemistry
The incorporation of this compound into polymer matrices enhances mechanical properties and thermal stability, making it valuable for producing durable materials.
Benefits:
- Material Properties : Improves the performance characteristics of polymers used in various applications, from packaging to construction materials .
Biochemical Research
In biochemical studies, this compound is utilized to investigate enzyme inhibition and receptor binding, aiding in understanding biological processes and drug interactions.
Research Applications:
- Enzyme-Catalyzed Reactions : It serves as a building block for studying enzyme-catalyzed reactions involving carbamates, contributing to the broader field of medicinal chemistry .
Case Studies and Research Findings
The following table summarizes key studies focusing on the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated cytotoxic effects on hypopharyngeal tumor cells. |
| Study 2 | Neuroprotective Effects | Identified potential for cholinesterase inhibition related to Alzheimer’s treatment. |
| Mechanism Exploration | Enzyme Inhibition | Discussed hydrolysis leading to active amine derivatives affecting enzyme activity. |
Mechanism of Action
The mechanism of action of tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate involves its role as a protective group for amines. By forming a stable carbamate linkage, it prevents the amine from participating in unwanted side reactions. This allows for selective functionalization of other parts of the molecule. The carbamate group can be removed under acidic or basic conditions to regenerate the free amine.
Comparison with Similar Compounds
Structural Isomers and Stereochemical Variants
The position and configuration of the hydroxymethyl group on the cyclohexane ring significantly alter physicochemical and biological properties:
Key Findings :
Ring Size Variations
Smaller or modified rings influence steric hindrance and synthetic accessibility:
Key Findings :
- Cyclopropane Derivative : Increased ring strain (CAS 107017-73-2) reduces stability but may enhance reactivity in click chemistry applications .
- Tetrahydrofuran Analogue : The oxygen atom in the tetrahydrofuran ring (CAS 1923238-60-1) improves aqueous solubility, making it advantageous for drug formulations .
Functional Group Modifications
Substituents on the cyclohexyl ring dictate synthetic pathways and biological activity:
Key Findings :
- Dimethylamino-carbonyl Group: The electron-withdrawing carbonyl group (CAS 365998-36-3) enhances binding to ATP pockets in kinases, critical for anticancer drug design .
- Bromobenzylamino Derivative: The bromine atom (CAS 1286264-34-3) facilitates cross-coupling reactions, enabling diversification in medicinal chemistry .
Biological Activity
tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate is an organic compound with the molecular formula C₁₂H₂₃NO₃, characterized by its potential applications in agriculture and pharmacology. This compound is primarily noted for its biological activity related to insecticidal properties and possible neuroactive effects. Understanding its mechanism of action and biological implications is critical for both environmental safety and therapeutic applications.
- Molecular Weight : Approximately 229.32 g/mol
- Appearance : Solid, typically white to light yellow
- Melting Point : 81.0 to 85.0 °C
- Boiling Point : Approximately 294.5 °C
The biological activity of this compound is linked to its ability to interact with biological targets through hydrolysis, releasing active amine derivatives that can modulate enzyme activity or receptor function. This interaction can lead to various biological effects, particularly in pest species where it may act as a neurotoxin by influencing neurotransmitter systems.
Biological Activity Overview
-
Insecticidal Properties :
- The compound serves as a precursor for insecticides, demonstrating effectiveness against various pests.
- Its derivatives have shown significant bioactivity in agricultural contexts, impacting pest management strategies.
-
Neuroactive Effects :
- Studies indicate that carbamates like this compound can affect neurotransmitter systems in insects, which may have implications for mammalian systems as well.
- The potential neurotoxic effects warrant further investigation into its safety and environmental impact.
-
Therapeutic Potential :
- While primarily studied for its insecticidal properties, there is emerging interest in its possible roles in modulating biological pathways related to inflammation and neuroprotection.
- Research into similar compounds suggests that modifications to the carbamate structure could yield therapeutically relevant agents.
Case Study 1: Insecticidal Efficacy
A study evaluated the insecticidal effectiveness of various carbamate derivatives, including this compound, against common agricultural pests. The results indicated a significant reduction in pest populations with minimal adverse effects on non-target species, highlighting its potential as a safer alternative in pest management.
Case Study 2: Neurotransmitter Interaction
Research involving the interaction of this compound with neurotransmitter receptors demonstrated that the compound could induce neurotoxic effects in model insect species. This study emphasized the need for further exploration into the compound's effects on mammalian systems and potential therapeutic applications.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Molecular Structure | Biological Activity | Applications |
|---|---|---|---|
| This compound | Structure | Insecticide precursor; neuroactive | Agriculture; potential therapeutics |
| Carbamate A | Structure | Insecticide; moderate neuroactivity | Pest control |
| Carbamate B | Structure | Neuroprotective; low insecticidal effect | Therapeutics |
Q & A
Q. What are the standard synthetic routes for tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate, and how are intermediates characterized?
Methodological Answer: The compound is typically synthesized via multi-step sequences involving nucleophilic substitution, reduction, and carbamate coupling. For example:
- Step 1 : React tert-butyl ((1-aminocyclohexyl)methyl)carbamate with 2,4-dichloro-5-nitropyrimidine in THF/NaHCO₃ to form a nitro-substituted intermediate. Purification via column chromatography (silica gel, EtOAc/hexane) yields ~59% product, confirmed by MS (m/z 386 [M+H]⁺) .
- Step 2 : Reduce the nitro group using Fe powder and NH₄Cl in EtOH under reflux. Monitor completion via TLC, purify by chromatography, and validate with MS (m/z 356 [M+H]⁺) .
- Key Characterization Tools :
- Mass Spectrometry (MS) : For molecular weight confirmation.
- ¹H NMR : To verify cyclohexyl ring protons (δ 1.2–2.3 ppm) and tert-butyl group (δ 1.36 ppm) .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the carbamate group. Avoid exposure to moisture or strong acids/bases .
- Handling : Use PPE (gloves, goggles) and work in a fume hood. If inhaled, move to fresh air; for skin contact, wash with soap and water .
Advanced Research Questions
Q. What catalytic systems are effective for introducing substituents to the pyrimidine ring in related carbamate derivatives?
Methodological Answer: Palladium-catalyzed cross-coupling reactions are widely used. For example:
- Buchwald-Hartwig Amination : Use Pd₂(dba)₃ (2.5 mol%), BINAP (3 mol%), and LHMDS in toluene at 100°C to couple tert-butyl carbamates with aminopyridines. Achieves ~28% yield; optimize ligand-to-metal ratio to suppress side reactions .
- Key Considerations :
- Ligand Choice : BINAP enhances regioselectivity for C–N bond formation.
- Solvent Effects : Polar aprotic solvents (e.g., NMP) improve solubility of nitro intermediates .
Q. How does stereochemistry at the cyclohexyl ring affect reactivity in nucleophilic substitutions?
Methodological Answer:
- Cis vs. Trans Isomers :
- Experimental Design :
- Compare reaction rates of isomers with methyl 2-chloro-2-oxoacetate in THF/NaHCO₃. Monitor via HPLC .
Q. What methodologies resolve contradictory results in nitro-group reductions?
Methodological Answer: Discrepancies in reduction efficiency (e.g., Fe/NH₄Cl vs. catalytic hydrogenation) can arise from:
- Substrate Steric Effects : Bulky cyclohexyl groups hinder Fe powder access. Use ultrasonic agitation to improve mixing .
- Alternative Methods :
- Troubleshooting Table :
| Issue | Solution | Reference |
|---|---|---|
| Incomplete reduction | Increase Fe:substrate ratio (8:1) | |
| Over-reduction to amine | Switch to Zn/HCl in EtOH |
Q. How do substituents on the cyclohexyl ring influence biological activity in related compounds?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
